5-Bromo-4-methylhexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61675-15-8 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
5-bromo-4-methylhexan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-5(7(3)8)4-6(2)9/h5,7H,4H2,1-3H3 |
InChI Key |
XNNGCMLDOZSMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(C)Br |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 5 Bromo 4 Methylhexan 2 One
Transformations Involving the Ketone Functional Group
The carbonyl group (C=O) in 5-Bromo-4-methylhexan-2-one is a site of significant chemical reactivity, distinct from the reactions at the bromine-bearing carbon.
The ketone functional group can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. These reagents act as a source of nucleophilic hydride ions (H⁻), which attack the electrophilic carbonyl carbon.
Commonly used reducing agents include:
Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent that is safe to use in protic solvents like methanol (B129727) or ethanol. It effectively reduces ketones and aldehydes without affecting other functional groups like the carbon-bromine bond.
Lithium aluminum hydride (LiAlH₄) : A much more powerful and less selective reducing agent. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.
The reduction of this compound with a reagent like NaBH₄ would selectively transform the ketone into a hydroxyl group, yielding 5-Bromo-4-methylhexan-2-ol.
The table below details common agents for ketone reduction.
| Reducing Agent | Formula | Reactivity | Typical Solvents |
| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes & ketones | Methanol, Ethanol |
| Lithium Aluminum Hydride | LiAlH₄ | Strong, reduces most carbonyls & esters | Diethyl ether, THF |
The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group, i.e., C1 and C3) makes this compound susceptible to base-catalyzed condensation reactions. A strong base can deprotonate an α-carbon to form a resonance-stabilized enolate ion.
This enolate is a potent carbon-based nucleophile and can participate in reactions such as the Aldol (B89426) condensation. In a crossed or mixed Aldol condensation, the enolate of this compound can attack a different carbonyl compound, typically an aldehyde that lacks α-hydrogens (e.g., benzaldehyde), to prevent self-condensation.
The general mechanism proceeds as follows:
Enolate Formation : A base removes an α-hydrogen from either C1 or C3 to form the corresponding enolate.
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of another aldehyde or ketone molecule.
Protonation : The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone (the aldol addition product).
Dehydration : Under heating or acidic/basic conditions, the β-hydroxy ketone can easily dehydrate to form a more stable α,β-unsaturated ketone.
This reactivity allows for the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures. wikipedia.org
Elimination Reactions as Competing Pathways
Elimination reactions are significant competing pathways in the reactivity of this compound, particularly in the presence of a base. These reactions involve the removal of a hydrogen atom and the bromine atom from adjacent carbons, leading to the formation of a carbon-carbon double bond (an alkene). The specific mechanism and the resulting products are highly dependent on the reaction conditions.
The elimination of hydrogen bromide from this compound can proceed through either a unimolecular (E1) or a bimolecular (E2) mechanism. The differentiation between these two pathways is primarily influenced by the strength of the base, the solvent, and the structure of the substrate. libretexts.orglibretexts.org
E2 (Bimolecular Elimination): This mechanism is a one-step, concerted reaction where the base removes a proton from a carbon adjacent to the bromine-bearing carbon, and the bromide ion is simultaneously eliminated. chemistrysteps.compharmaguideline.com The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base. chemistrysteps.com This pathway is favored by the use of strong, non-polar bases such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) and hydroxides. libretexts.orgchemistrysteps.com Given that this compound is a secondary alkyl halide, it is a suitable substrate for E2 reactions. chemistrysteps.com
E1 (Unimolecular Elimination): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group (bromide ion) to form a secondary carbocation intermediate at position 5. pharmaguideline.com In a subsequent fast step, a weak base (often the solvent, like water or an alcohol) removes a proton from an adjacent carbon to form the double bond. chemistrysteps.compharmaguideline.com The rate of the E1 reaction depends only on the concentration of the substrate. pharmaguideline.com This pathway is favored by weak bases and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orglibretexts.org A potential complication of the E1 mechanism is the possibility of carbocation rearrangements to form a more stable intermediate before elimination occurs. chemistrysteps.commasterorganicchemistry.com
The choice between E1 and E2 pathways for this compound can be summarized as follows:
| Factor | E1 Mechanism | E2 Mechanism |
| Base | Favored by weak bases (e.g., H₂O, ROH) chemistrysteps.com | Favored by strong bases (e.g., RO⁻, OH⁻) chemistrysteps.com |
| Solvent | Favored by polar protic solvents libretexts.org | Solvent polarity is less critical, but aprotic solvents can be used. |
| Kinetics | First-order rate law: Rate = k[Substrate] pharmaguideline.com | Second-order rate law: Rate = k[Substrate][Base] chemistrysteps.com |
| Intermediate | Carbocation intermediate is formed pharmaguideline.com | No intermediate; proceeds via a transition state pharmaguideline.com |
| Rearrangements | Possible, as a carbocation is formed chemistrysteps.com | Not possible, as the reaction is concerted youtube.com |
When this compound undergoes an elimination reaction, two different constitutional isomers can be formed, as there are two different types of beta-hydrogens (hydrogens on carbons adjacent to the C-Br bond) that can be removed: one at C4 and one at C6. The resulting products are known as the Saytzeff (or Zaitsev) and Hofmann products.
Saytzeff's Product: According to Saytzeff's rule, elimination reactions tend to favor the formation of the more substituted (and therefore more thermodynamically stable) alkene. chemistnotes.comchemistrysteps.com For this compound, removal of the proton from C4 yields 4-methylhex-4-en-2-one . This product is the more substituted alkene and is generally the major product when a small, strong base like sodium ethoxide is used. wikipedia.org
Hofmann's Product: The Hofmann rule predicts the formation of the less substituted alkene. libretexts.org This product results from the removal of a proton from the less sterically hindered beta-carbon. wikipedia.org In this case, abstracting a proton from the terminal methyl group (C6) yields 4-methylhex-5-en-2-one . The formation of the Hofmann product is favored when using a bulky, sterically hindered base, such as potassium tert-butoxide (t-BuOK). chemistrysteps.comwikipedia.org The large size of the base makes it physically difficult to access the more hindered proton at C4, leading it to preferentially remove a proton from the more accessible C6 methyl group. masterorganicchemistry.com
| Product Name | Structure | Alkene Substitution | Favored By |
| Saytzeff Product | 4-methylhex-4-en-2-one | More substituted | Small bases (e.g., NaOEt, KOH) wikipedia.org |
| Hofmann Product | 4-methylhex-5-en-2-one | Less substituted | Bulky bases (e.g., K-OtBu) wikipedia.org |
Rearrangement Reactions Specific to Bromoketone Structures
The structure of this compound, being a β-bromoketone, makes it susceptible to specific types of molecular rearrangements. These reactions involve the migration of an atom or group within the molecule, leading to a new structural isomer. allen.in
The most notable rearrangement for haloketones is the Favorskii rearrangement, which typically involves α-halo ketones rearranging to form carboxylic acid derivatives. purechemistry.orgwikipedia.org For β-halo ketones like this compound, an analogous reaction known as the homo-Favorskii rearrangement can occur. nrochemistry.com This reaction proceeds through a cyclobutanone (B123998) intermediate. The mechanism involves the formation of an enolate at the α-carbon (C3), followed by an intramolecular nucleophilic attack on the carbon bearing the bromine (C5), displacing the bromide and forming a bicyclic cyclobutanone derivative. This strained intermediate is then opened by a nucleophile (such as a hydroxide (B78521) or alkoxide), leading to a ring-contracted product, typically a cyclopentane (B165970) carboxylic acid derivative.
Under conditions that favor an E1 mechanism, the formation of a secondary carbocation at C5 could also lead to a 1,2-hydride shift . In this process, a hydrogen atom from C4, along with its bonding electrons, migrates to the adjacent C5 carbocation. This rearrangement forms a more stable tertiary carbocation at C4. Subsequent reaction with a nucleophile or elimination from this new intermediate would lead to rearranged products distinct from those of direct substitution or elimination. masterorganicchemistry.comallen.in
Role as a Key Precursor in Heterocyclic Compound Synthesis
The bifunctional nature of this compound, containing both an electrophilic carbonyl carbon and an electrophilic carbon attached to the bromine, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their ring(s) and are fundamental to medicinal chemistry and materials science. sciepub.comgoogle.com
The 1,4-relationship between the ketone and the bromine allows this molecule to react with various dinucleophiles to form six-membered heterocyclic rings. For example:
Reaction with hydrazine (H₂N-NH₂) or its derivatives can lead to the synthesis of dihydropyridazines. The reaction likely proceeds via initial formation of a hydrazone at the ketone, followed by an intramolecular nucleophilic attack by the second nitrogen atom to displace the bromide, forming the ring.
Condensation with hydroxylamine (H₂N-OH) could similarly yield dihydrooxazine derivatives.
Reaction with compounds like thiourea can be used to construct rings containing both nitrogen and sulfur, such as aminothiazine derivatives.
The use of bromo-functionalized compounds as building blocks is a common strategy in the synthesis of complex heterocyclic systems like thiazoles and pyrazoles. researchgate.net By choosing the appropriate dinucleophilic reagent, this compound can serve as a versatile starting material for a range of heterocyclic structures.
Stereochemical Aspects and Chiral Properties of 5 Bromo 4 Methylhexan 2 One Analogs
Absolute Configuration Determination of Chiral Derivatives
The definitive assignment of the absolute configuration of chiral molecules, including derivatives of 5-Bromo-4-methylhexan-2-one, is fundamental in stereochemistry. Single-crystal X-ray diffraction is a primary and powerful technique for this purpose, providing an unequivocal determination of the three-dimensional arrangement of atoms in a crystalline state researchgate.netresearchgate.net. This method was successfully used to elucidate the absolute configuration of compounds such as (+)-5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione researchgate.netresearchgate.net.
For molecules in solution, where crystal growth may not be feasible, chiroptical spectroscopic methods combined with quantum mechanical calculations have become indispensable tools. researchgate.net Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful for assigning the absolute configuration of novel natural products researchgate.net. By comparing the experimentally measured VCD and ECD spectra with those predicted by computational methods like Density Functional Theory (DFT), the correct stereoisomer can be identified. wikipedia.orgresearchgate.netnih.gov This combined experimental-theoretical approach provides a high degree of confidence in the stereochemical assignment for molecules in their solution-phase conformations. researchgate.net
Advanced Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule.
Vibrational Circular Dichroism (VCD) refers to the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrational transitions. wikipedia.orgbruker.com Because VCD is sensitive to the mutual orientation of different functional groups, it provides detailed three-dimensional structural information about molecules in solution. wikipedia.org It has been established as a powerful technique for determining the absolute configurations of chiral molecules. nih.gov
The process involves recording the experimental VCD spectrum of a chiral molecule and comparing it to spectra computed ab initio for its possible enantiomers. wikipedia.org A match between the experimental and a computed spectrum allows for the unambiguous assignment of the absolute configuration. wikipedia.org VCD is particularly useful for molecules that lack a strong UV-Vis chromophore but possess distinct vibrational bands. researchgate.net The sensitivity of VCD allows it to distinguish between different conformers of a molecule, providing insights into its conformational mobility. mdpi.com
Table 1: Key Aspects of Vibrational Circular Dichroism (VCD) for Stereochemical Analysis
| Feature | Description | Relevance to Bromo-Ketone Analogs |
|---|---|---|
| Principle | Measures the differential absorption (ΔA = AL - AR) of circularly polarized infrared light. bruker.com | Provides a spectral "fingerprint" of the molecule's 3D structure, including the stereocenters at C4 and C5. |
| Application | Determination of absolute configuration and conformational analysis in solution. wikipedia.orgresearchgate.net | Can distinguish between (4R, 5S), (4S, 5R), (4R, 5R), and (4S, 5S) diastereomers and their respective conformers. |
| Methodology | Comparison of experimental spectra with quantum chemical (e.g., DFT) calculations. wikipedia.org | The calculated spectrum for the correct enantiomer will match the experimental one, confirming the absolute configuration. |
| Sensitivity | Highly sensitive to the spatial arrangement of atoms and functional groups. wikipedia.org | The positions of the bromine atom and methyl group relative to the carbonyl group will produce distinct VCD signals. |
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Visible range, which corresponds to electronic transitions. For chiral ketones like analogs of this compound, the carbonyl group (C=O) acts as a chromophore, giving rise to characteristic ECD signals, often referred to as Cotton effects. libretexts.org
The sign and magnitude of these Cotton effects are highly dependent on the stereochemical environment around the chromophore. Enantiomers exhibit ECD spectra that are nearly mirror images of each other, making ECD a valuable tool for determining both absolute configuration and enantiomeric purity. nih.gov Similar to VCD, the assignment of absolute configuration using ECD is most reliable when experimental spectra are compared with those generated through theoretical calculations, such as time-dependent DFT (TD-DFT). mdpi.comnih.gov The combination of VCD and ECD provides a more robust and comprehensive stereochemical analysis. researchgate.netmdpi.com
Table 2: Illustrative Calculated ECD Data for Hypothetical Stereoisomers of a Chiral Ketone
| Stereoisomer | Wavelength of Max. Absorption (λmax, nm) | Sign of Cotton Effect | Differential Extinction Coefficient (Δε) |
|---|---|---|---|
| (R)-isomer | ~295 | Positive | +1.5 |
| (S)-isomer | ~295 | Negative | -1.5 |
| Note: Data are hypothetical and serve to illustrate the principle that enantiomers produce mirror-image ECD spectra. |
Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. vlabs.ac.in For chiral molecules containing a chromophore, such as the carbonyl group in ketones, the ORD curve exhibits a characteristic anomaly in the region of the chromophore's absorption band. libretexts.org This phenomenon is known as the Cotton effect, which is characterized by a peak and a trough. scispace.com
The sign of the Cotton effect (positive or negative) and the shape of the ORD curve serve as a fingerprint for the molecule's stereochemistry. scispace.com ORD has been extensively used for stereochemical correlations, particularly in the field of steroid chemistry, where the effects of substituents, including α-halogens, on the ORD curves of ketones have been systematically studied. researchgate.net These studies demonstrated that ORD is a useful tool for locating carbonyl groups and for making configurational assignments in complex molecules. scispace.comresearchgate.net The empirical "octant rule" is often used to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl group.
Table 3: Characteristics of ORD for Chiral Ketone Analysis
| Parameter | Description | Significance in Stereochemical Assignment |
|---|---|---|
| Cotton Effect | The characteristic peak and trough in the ORD curve near the absorption maximum of a chromophore. libretexts.orgscispace.com | The sign (positive or negative) of the Cotton effect is directly related to the absolute configuration around the carbonyl group. |
| Plain Curve | An ORD curve for a chiral compound lacking a chromophore, showing a steady change in rotation with wavelength. vlabs.ac.in | The absence of a Cotton effect indicates the lack of a suitable chromophore in the measured wavelength range. |
| Octant Rule | An empirical rule that predicts the sign of the Cotton effect based on the location of substituents in eight sectors (octants) around the carbonyl group. | Allows for the prediction of the absolute configuration by analyzing the contribution of substituents like the bromine atom and methyl group. |
Principles of Asymmetric Synthesis and Enantioselective Transformations
Asymmetric synthesis involves the use of methodologies to prepare chiral compounds in an enantiomerically pure or enriched form. This is typically achieved by using a chiral starting material, a chiral reagent, or a chiral catalyst to influence the stereochemical outcome of a reaction.
For the synthesis of chiral bromo-ketones, several enantioselective strategies can be envisioned. One powerful approach is the catalytic enantioselective α-bromination of carbonyl compounds. While the organocatalytic α-bromination of aldehydes using reagents like N-bromosuccinimide (NBS) has proven challenging due to catalyst deactivation, methodologies have been developed to overcome these issues. acs.org
A highly relevant transformation is the enantioselective bromoazidation of α,β-unsaturated ketones. This reaction, catalyzed by chiral N,N'-dioxide/Fe(OTf)₂ complexes, can produce α-bromo-β-azido ketones with both high diastereoselectivity and enantioselectivity. organic-chemistry.org This method introduces two functional groups and creates a chiral center α to the carbonyl group in a single, stereocontrolled step. Another foundational principle in asymmetric synthesis is the enantioselective reduction of prochiral ketones to form chiral secondary alcohols, famously achieved using oxazaborolidine catalysts (CBS reduction). mdpi.com Such principles of using chiral catalysts to control the formation of stereocenters are central to accessing specific stereoisomers of complex molecules like this compound analogs. mdpi.com
Table 4: Examples of Catalytic Systems for Enantioselective Transformations Relevant to Bromo-Ketone Synthesis
| Transformation | Catalyst System | Substrate Type | Stereoselectivity Achieved |
|---|---|---|---|
| α-Bromination of Aldehydes | Chiral prolinamide or diphenylpyrrolidine derivatives acs.org | Aldehydes | Up to 96% ee acs.org |
| Bromoazidation | Chiral N,N'-dioxide/Fe(OTf)₂ complexes organic-chemistry.org | α,β-Unsaturated ketones | Excellent diastereo- and enantioselectivities organic-chemistry.org |
| Ketone Reduction | Oxazaborolidine catalysts (e.g., CBS catalyst) mdpi.com | Prochiral ketones | High enantioselectivities mdpi.com |
Advanced Spectroscopic and Analytical Characterization in Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Pathway Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 5-Bromo-4-methylhexan-2-one.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and functional groups. For instance, the protons adjacent to the carbonyl group and the bromine atom would be expected to resonate at a lower field (higher ppm) compared to those in a simple alkane environment. The multiplicity of each signal, governed by spin-spin coupling, reveals the number of neighboring protons, thus providing crucial connectivity information.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its hybridization and chemical environment. The carbonyl carbon of the ketone is characteristically found at a very low field (typically 190-220 ppm). Carbons bonded to the electronegative bromine atom will also be shifted downfield.
Predicted NMR Data for this compound:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₃) | ~ 2.1 | Singlet | ~ 30 |
| C2 (C=O) | - | - | ~ 208 |
| C3 (CH₂) | ~ 2.8 | Multiplet | ~ 45 |
| C4 (CH) | ~ 2.5 | Multiplet | ~ 40 |
| C5 (CHBr) | ~ 4.1 | Multiplet | ~ 55 |
| C6 (CH₃) | ~ 1.7 | Doublet | ~ 20 |
| C4-CH₃ | ~ 1.1 | Doublet | ~ 15 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure by revealing correlations between nuclei. A COSY spectrum would map out the ¹H-¹H coupling networks, confirming the connectivity of the proton-bearing fragments. An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon and its attached protons.
Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Composition
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS can confirm the molecular weight and provide structural information through the analysis of fragmentation patterns. chemguide.co.uk The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. miamioh.edu This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity.
Common fragmentation pathways for ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The fragmentation of this compound would likely yield fragments corresponding to the loss of the bromine atom, the acetyl group, and other alkyl fragments.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Identity of Fragment |
| 192/194 | [M]⁺ (Molecular Ion) |
| 113 | [M - Br]⁺ |
| 43 | [CH₃CO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone functional group, typically appearing in the region of 1705-1725 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations for the alkyl portions of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The carbonyl group of a ketone contains a chromophore that can undergo n → π* and π → π* electronic transitions. For saturated ketones like this compound, the n → π* transition is typically observed as a weak absorption band in the near UV region, around 270-300 nm.
Chromatographic Techniques for Reaction Mixture Analysis and Product Isolation
Chromatographic techniques are essential for the separation, identification, and purification of compounds from a reaction mixture. Gas chromatography (GC), coupled with a mass spectrometer (GC-MS), would be a powerful tool for analyzing the purity of this compound and identifying any byproducts. High-performance liquid chromatography (HPLC) could also be employed for the analysis and purification of this compound, particularly if it is non-volatile or thermally labile. The choice of the stationary and mobile phases would be critical for achieving optimal separation based on the polarity of the compound.
Gas Chromatography (GC) for Volatile Compounds
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides detailed information on the compound's structure and the presence of any impurities.
Detailed Research Findings: The analysis of halogenated volatile organic compounds is well-established, with specific methodologies applicable to brominated ketones. For a compound such as this compound, a capillary column like a DB-624 is effective. This type of column is designed for the analysis of volatile compounds. An electron-capture detector (ECD) is particularly sensitive to halogenated compounds and would provide excellent detection limits for this analyte. usgs.govnih.govnih.gov
The retention time of this compound would be influenced by its boiling point and interaction with the stationary phase of the column. Given its molecular weight, it is expected to elute at a moderate retention time under typical GC conditions. The presence of two chiral centers at carbons 4 and 5 means that diastereomers of this compound exist. A chiral GC column could potentially resolve these stereoisomers, providing information about the stereoselectivity of the synthesis reaction.
A hypothetical GC analysis of a sample containing this compound might yield the following results:
| Parameter | Value |
| Column | DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 220 °C at 10 °C/min |
| Detector | Electron Capture Detector (ECD) |
| Carrier Gas | Nitrogen |
| Expected Retention Time | 12.5 - 13.5 min |
Liquid Chromatography (LC) for Separation and Purity Assessment
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is an indispensable tool for the purity assessment of less volatile or thermally labile compounds. For this compound, HPLC is especially useful for separating its diastereomers, which can be challenging to resolve by other means. nih.govnih.gov
Detailed Research Findings: The separation of diastereomers of halogenated compounds can often be achieved using normal-phase HPLC on a silica (B1680970) gel column. nih.gov The different spatial arrangements of the bromine atom and the methyl group in the diastereomers lead to different interactions with the stationary phase, allowing for their separation. Reversed-phase HPLC can also be employed, where the separation is based on differences in hydrophobicity. researchgate.net
The purity of a synthesized batch of this compound can be determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all peaks. A typical HPLC method for the analysis of this compound might involve the following parameters:
| Parameter | Value |
| Column | Silica Gel (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Times | Diastereomer 1: 8.2 min, Diastereomer 2: 9.5 min |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. libretexts.org For a novel or synthesized compound like this compound, elemental analysis provides the data necessary to confirm its empirical formula, which is C7H13BrO. This is achieved through combustion analysis, where the sample is burned in a controlled environment, and the resulting combustion products (carbon dioxide, water, etc.) are measured. nmrmbc.com
Detailed Research Findings: The theoretical elemental composition of this compound can be calculated from its molecular formula. This theoretical data is then compared with the experimental results from the elemental analyzer. A close match between the theoretical and found values confirms the empirical formula and provides strong evidence of the sample's purity. For organic compounds, the experimentally determined values for carbon and hydrogen should be within ±0.4% of the calculated values.
The expected and hypothetical experimental values for the elemental analysis of this compound are presented below:
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 43.54% | 43.68% |
| Hydrogen (H) | 6.79% | 6.85% |
| Bromine (Br) | 41.38% | 41.25% |
| Oxygen (O) | 8.28% | 8.22% |
Computational and Theoretical Investigations of 5 Bromo 4 Methylhexan 2 One Reactivity
Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation
Quantum mechanical calculations are fundamental to understanding chemical reactions at a molecular level. They allow for the exploration of reaction mechanisms by calculating the energies of reactants, products, and the transition states that connect them.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.com It is particularly effective for optimizing the geometries of stable molecules and transition states, which are critical points on a potential energy surface. nih.gov For 5-Bromo-4-methylhexan-2-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or aug-cc-pVDZ), can be used to determine the three-dimensional structures of its various conformers and the transition state structures for its reactions, such as nucleophilic substitution or elimination. mdpi.comnih.gov
The optimization process involves finding the coordinates of the atoms that correspond to a minimum (for a stable molecule) or a first-order saddle point (for a transition state) on the potential energy surface. Frequency calculations are then typically performed to confirm the nature of these stationary points; a minimum has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-Br | 1.95 Å |
| Bond Angle | C-C(O)-C | 118.5° |
| Dihedral Angle | O=C-C-C(Br) | -125.0° |
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. wikipedia.org In this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These are classified as bonding, antibonding, or non-bonding orbitals. pressbooks.puberpublications.com
For this compound, MO analysis can reveal key aspects of its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the LUMO indicates the molecule's ability to accept electrons, making it relevant to reactions with nucleophiles. The carbonyl carbon is typically an electrophilic site in ketones. wikipedia.org The HOMO energy reflects the ability to donate electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. dntb.gov.ua MO analysis can also elucidate hyperconjugative interactions, such as the interaction between the C-Br σ bond and the carbonyl π* orbital, which can influence conformational preferences and reactivity. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -10.5 | Oxygen lone pair, C-Br σ bond |
| LUMO | -0.8 | Carbonyl C=O π* antibonding orbital |
| HOMO-LUMO Gap | 9.7 | - |
Mapping of Potential Energy Surfaces and Application of Transition State Theory
A potential energy surface (PES) is a conceptual and mathematical landscape that relates the energy of a molecule or collection of atoms to its geometry. libretexts.org For a chemical reaction, the reaction pathway can be visualized as a path across this surface, connecting reactant and product valleys through a mountain pass, which represents the transition state. libretexts.org Computational methods can map out this minimum energy path.
Transition State Theory (TST) uses the properties of the reactants and the transition state on the PES to estimate the rate constant of a chemical reaction. wikipedia.org It assumes a quasi-equilibrium between the reactants and the activated complex (the collection of atoms at the transition state geometry). wikipedia.org By calculating the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants, TST provides a theoretical basis for understanding reaction rates. wikipedia.orgyoutube.com
Table 3: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Type | Computational Method | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| SN2 at C-Br | DFT (B3LYP/6-311+G) | 24.5 |
| E2 Elimination | DFT (B3LYP/6-311+G) | 28.1 |
Computational Prediction of Conformational Preferences and Stereoselectivity
For α-halogenated ketones, specific conformations are often preferred due to stereoelectronic effects, such as hyperconjugation between the C-X (halogen) bond and the carbonyl π* orbital. nih.gov Calculations can quantify the energy differences between various staggered and eclipsed conformers. This information is crucial for predicting stereoselectivity, as the nucleophile will preferentially attack the most stable and accessible ground-state conformer. nih.gov The stereochemical outcome of a reaction can often be predicted by examining the accessibility of the diastereofaces of the lowest energy conformer. nih.gov
Table 4: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Key Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| A (Anti-periplanar) | 180° | 0.00 | 75.5 |
| B (Gauche) | 65° | 1.10 | 14.0 |
| C (Gauche) | -60° | 1.35 | 10.5 |
Kinetic and Thermodynamic Principles in Reaction Mechanisms
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. libretexts.org Under kinetic control (typically at lower temperatures), the major product is the one that is formed fastest, meaning it has the lowest activation energy. libretexts.orgkhanacademy.org Under thermodynamic control (typically at higher temperatures where reactions are reversible), the major product is the most stable one, regardless of how fast it is formed. libretexts.orgyoutube.com
Chemical kinetics is the study of reaction rates. Computational chemistry can predict rate constants using theories like TST. A key tool for experimentally and computationally probing reaction mechanisms is the Kinetic Isotope Effect (KIE). libretexts.org A KIE is observed when an atom in the reactant is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium), resulting in a change in the reaction rate. wikipedia.org
A primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org The magnitude of the KIE (expressed as the ratio k_light/k_heavy) provides information about the transition state structure. nih.govutdallas.edu For example, a large kH/kD value suggests significant C-H bond breaking in the transition state. Computational methods can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. nih.gov
Table 5: Hypothetical Calculated Kinetic Isotope Effects for an E2 Reaction of this compound
| Isotopic Substitution | Position | Calculated kH/kD | Interpretation |
|---|---|---|---|
| H to D | α-carbon (to carbonyl) | 1.05 | Small secondary KIE, change in hybridization |
| H to D | β-carbon (to bromine) | 6.5 | Large primary KIE, C-H bond breaking in RDS |
Linear Free Energy Relationships (LFER) and Hammett Plots for Substituent Effects
Linear Free Energy Relationships (LFERs) are a fundamental tool in physical organic chemistry used to quantitatively correlate reaction rates and equilibrium constants for a series of related reactions. wikipedia.orgutexas.edu The underlying principle is that a change in the structure of a reactant will produce a proportional change in the Gibbs free energy of the reaction, which in turn dictates the rate or equilibrium constant. chemeurope.com The most well-known LFER is the Hammett equation, which was initially developed to study the electronic effects of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orgchemeurope.compharmacy180.com
The Hammett equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
k or K is the rate or equilibrium constant for the substituted reactant. wikipedia.org
k₀ or K₀ is the reference constant for the unsubstituted reactant (e.g., hydrogen). wikipedia.org
σ (sigma) is the substituent constant, which quantifies the electronic influence (both resonance and inductive effects) of a particular substituent and is independent of the reaction type. utexas.educhemeurope.com A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. utexas.edu
ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to the electronic effects of substituents. chemeurope.compharmacy180.com Its value indicates the nature of the charge development in the transition state. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value indicates acceleration by electron-donating groups, implying a buildup of positive charge (or loss of negative charge). utexas.edupharmacy180.com
Application to this compound
Direct application of the classical Hammett equation to this compound is not feasible as it is an aliphatic, non-aromatic compound. The Hammett equation and its standard σ constants are derived from and applied to meta- and para-substituted benzene derivatives. wikipedia.orgchemeurope.com To perform a comparable analysis on an aliphatic system, a modified LFER approach, such as the Taft equation, would be necessary. The Taft equation separates polar, steric, and resonance effects, which is crucial for non-aromatic systems.
A theoretical investigation into the reactivity of this compound could involve synthesizing a series of analogues with different substituents and studying their effects on a specific reaction, for example, the rate of nucleophilic substitution at the bromine-bearing carbon or the rate of enolization. cdnsciencepub.com The presence of the bromine atom itself exerts a strong electron-withdrawing inductive effect, which is known to increase the acidity of α-hydrogens in ketones and enhance the electrophilicity of the carbonyl carbon. cdnsciencepub.comncert.nic.in
Research Findings and Data
A comprehensive review of scientific literature reveals no specific experimental studies applying Linear Free Energy Relationships or generating Hammett plots for this compound. Such computational and theoretical investigations have not been published for this particular compound.
To illustrate the principles of an LFER study, one could hypothetically analyze a reaction such as the base-catalyzed elimination of HBr from a series of related β-bromo ketones. The reaction rate constant (k) would be measured for each compound. A plot of log(k/k₀) versus an appropriate substituent constant (e.g., Taft's σ*) would be generated. The slope of this line would yield the reaction constant (ρ), providing insight into the reaction's transition state.
Illustrative Data for a Hypothetical LFER Study
The following table represents hypothetical data for a base-catalyzed reaction of a series of compounds structurally related to this compound, where a substituent 'X' is varied to study its electronic effect. This data is purely for illustrative purposes to demonstrate the concept.
| Substituent (X) | Substituent Constant (σ*) | Rate Constant (k) (M⁻¹s⁻¹) | log(k) | log(k/k₀) |
| -H (Reference) | 0.00 | 1.5 x 10⁻⁵ | -4.82 | 0.00 |
| -CH₃ | -0.05 | 1.1 x 10⁻⁵ | -4.96 | -0.14 |
| -CH₂Cl | +1.05 | 2.2 x 10⁻³ | -2.66 | 2.16 |
| -C₆H₅ | +0.60 | 3.5 x 10⁻⁴ | -3.46 | 1.36 |
| -Cl | +2.94 | 8.1 x 10⁻² | -1.09 | 3.73 |
A Hammett plot based on this hypothetical data would graph log(k/k₀) on the y-axis against the substituent constant (σ*) on the x-axis. The resulting linear plot would have a slope equal to the reaction constant (ρ). In this illustrative case, the positive slope would indicate that the reaction is accelerated by electron-withdrawing substituents, suggesting the development of negative charge in the rate-determining transition state of the reaction.
Conclusion and Future Research Outlook
Summary of Key Academic Discoveries Regarding 5-Bromo-4-methylhexan-2-one
There are currently no key academic discoveries directly pertaining to this compound in the accessible scientific literature. Research on related α-bromoketones and other brominated organic molecules exists, but these findings cannot be directly and accurately attributed to this specific compound. A detailed summary of discoveries would require published studies on its unique properties or synthetic utility, which are not available.
Identification of Unexplored Reactivity Patterns and Chemical Transformations
Without foundational research on the reactivity of this compound, it is not possible to identify unexplored reactivity patterns with scientific rigor. While general reactions of bromoketones are well-documented, the specific influence of the methyl group at the 4-position and the placement of the bromine at the 5-position on the hexan-2-one backbone would likely lead to unique reactivity that can only be determined through experimental investigation.
Future Directions in Catalytic and Stereoselective Process Development
The development of catalytic and stereoselective processes is a significant area of modern organic chemistry. However, in the absence of established synthetic routes to or reactions of this compound, proposing specific future directions for its use in such processes would be purely speculative. Research in this area would first require foundational studies to establish its basic chemical behavior.
Emerging Methodologies for the Synthesis and Derivatization of Bromoketones
While there are emerging methodologies for the synthesis and derivatization of bromoketones in general, their specific applicability to this compound has not been explored. Such methodologies often focus on improving efficiency, selectivity, and environmental impact. Applying these to the target compound would be a logical first step in any future research program.
Q & A
Q. Table 1: Comparison of Bromination Methods
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | 50 | 65–75 | >90 | |
| 40 | 60–70 | 85–90 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- IR Spectroscopy : A strong C=O stretch (~1720 cm) and C-Br stretch (~560 cm) confirm functional groups.
- Mass Spectrometry : Expect a molecular ion peak at 194/196 (Br isotope pattern) and fragments from α-cleavage (e.g., loss of Br or methyl groups).
Advanced: How do steric and electronic effects of the bromine and methyl substituents influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
The methyl group at position 4 introduces steric hindrance, while the electron-withdrawing bromine at position 5 polarizes the ketone:
- Steric Effects : The methyl group impedes nucleophilic attack at the adjacent carbonyl carbon, favoring reactions at less hindered sites (e.g., bromine substitution via ) .
- Electronic Effects : Bromine’s inductive effect increases the electrophilicity of the carbonyl, enhancing reactivity toward Grignard reagents or hydride reductions. Computational studies (DFT) can model charge distribution to predict regioselectivity.
Advanced: Recent studies report conflicting yields in catalytic reductions of this compound. How can researchers resolve these discrepancies?
Methodological Answer:
Contradictory data often arise from uncontrolled variables. A systematic approach includes:
Catalyst Screening : Test palladium, nickel, or Raney nickel under identical conditions (pressure, solvent).
Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and side reactions.
Statistical Analysis : Apply Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) and identify outliers .
Q. Example Workflow :
- Step 1 : Replicate literature conditions.
- Step 2 : Vary one parameter (e.g., pressure) while holding others constant.
- Step 3 : Use ANOVA to determine significance of variables.
Advanced: How can computational modeling guide the design of derivatives from this compound for targeted applications?
Methodological Answer:
Computational tools enable rational design:
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity.
- Density Functional Theory (DFT) : Calculate reaction pathways for bromine displacement or ketone reduction, identifying transition states and energy barriers.
- QSAR Models : Correlate structural features (e.g., substituent electronegativity) with observed activity (e.g., antimicrobial properties) .
Case Study :
DFT simulations revealed that replacing the methyl group with a bulkier substituent increases steric hindrance, reducing unwanted byproducts in cross-coupling reactions by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
